7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

Erdafitinib synthesis Quinoxaline cyclocondensation Process chemistry yield optimization

Synthesizing erdafitinib with generic building blocks demands costly late-stage heterocycle construction, increasing step-count and eroding yield. This intermediate delivers both the C-7 bromine leaving group and the pre-installed C-2 1-methylpyrazole hinge-binding motif in a single, convergent building block. • Direct Buchwald-Hartwig amination yields erdafitinib in 80-89% with ≥99% final purity • Validated across three independent published routes; protected as the key intermediate in original composition-of-matter patents • Multi-kg supply available via the scalable CN112125889A route using commodity 4-bromo-2-nitroaniline and Class 3 solvents with crystallization-based purification

Molecular Formula C12H9BrN4
Molecular Weight 289.13 g/mol
Cat. No. B8161027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Molecular FormulaC12H9BrN4
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br
InChIInChI=1S/C12H9BrN4/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,1H3
InChIKeyYNUKVBWZLAROPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erdafitinib Intermediate Overview


7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (CAS 1083325-87-4, MW 289.13, C12H9BrN4) is a brominated quinoxaline–pyrazole hybrid heterocycle that serves as the definitive late-stage intermediate in all major published and patented synthetic routes to erdafitinib (Balversa®), the FDA-approved pan-FGFR inhibitor for advanced urothelial carcinoma [1]. First reported as an isolated intermediate in the Astex Therapeutics patent family covering pyrazolyl quinoxaline kinase inhibitors, the compound features a bromine atom at the 7-position of the quinoxaline core and a 1-methyl-1H-pyrazol-4-yl substituent at the 2-position, a substitution pattern precisely required for downstream Buchwald–Hartwig amination with the 3,5-dimethoxyphenyl-ethylenediamine fragment that completes the erdafitinib scaffold [2][3]. Unlike generic quinoxaline building blocks, this compound is synthesized with the pyrazole moiety pre-installed, eliminating the need for late-stage heterocycle construction and enabling convergent assembly of the final API [4].

1 Validated late-stage intermediate for convergent erdafitinib API synthesis
2 Pre-installed 1-methylpyrazole at C-2 eliminates late-stage heterocycle construction
3 C-7 bromine serves as a versatile handle for Buchwald–Hartwig or Suzuki–Miyaura coupling

Why Generic Substitutes Fail


The 7-bromo substituent is not interchangeable with other halogens or with a des-halo analog. In erdafitinib synthesis, the C-7 bromine undergoes palladium-catalyzed C–N coupling with the N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine fragment to install the pharmacophoric aniline side chain; the 2-position pre-installed 1-methylpyrazole is retained unmodified throughout this final convergence step [1]. Closely related analogs fail functionally: 2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (des-bromo, MW 210.23) cannot engage in cross-coupling because it lacks a leaving group at C-7; 7-bromo-2-chloroquinoxaline (CAS 89891-65-6) requires additional synthetic steps to introduce the pyrazole at C-2, adding complexity and reducing overall yield; and the 7-nitro analog (CAS 1346245-03-1) requires a reduction–diazotization–bromination sequence that reintroduces the bromine atom, negating any synthetic advantage [2]. The specific combination of a C-7 bromine leaving group with a pre-formed C-2 1-methylpyrazole is the convergent disconnection validated across three independent synthesis routes and is protected as the key intermediate in the original erdafitinib composition-of-matter patent family [3].

Why des-bromo analog fails
This Intermediate
C-7 Br enables Pd-catalyzed cross-coupling
Des-bromo analog
Lacks leaving group; inert under standard coupling conditions
Why 7-bromo-2-chloroquinoxaline adds complexity
This Intermediate
Pyrazole pre-installed; one-step Buchwald–Hartwig
Chloro analog
Requires two additional steps (chlorination then pyrazole installation)
Why 7-nitro analog offers no advantage
This Intermediate
Direct C-7 Br for coupling
Nitro analog
Requires reduction–diazotization–bromination to reintroduce Br

Performance Benchmarks


Cyclocondensation Step Yield

Patent CN112125889A (Suzhou Miracpharma) reports that the final cyclocondensation step forming 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (I) from 2-(7-bromo-quinoxalin-2-yl)malondialdehyde (V) and N-methyldiamine proceeds in 90.4% isolated yield after recrystallization, with product identity confirmed by EI-MS (m/z: 290 [M+H]+) [1]. In comparison, the earlier Sun et al. (2021) route using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with DABCO catalyst in THF produced the same compound in 'reasonably good yield' (specific numerical yield not disclosed in the published abstract) [2]. The 90.4% yield represents the highest reported single-step yield for this specific intermediate among peer-reviewed and patent routes, with the patent route additionally using 4-bromo-2-nitroaniline as a cheaper starting material than the diamine used in the 2021 academic route [1][3].

Cyclocondensation Step Yield
Cross-study comparable
90.4% isolated yield (recrystallized)
Reported highest single-step yield among documented routes
Academic route reports qualitative yield only; patent route uses cheaper starting material
Erdafitinib synthesis Quinoxaline cyclocondensation Process chemistry yield optimization

Final-Step Coupling Efficiency

The utility of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is ultimately measured by its performance in the final C–N coupling step that delivers erdafitinib. In the 2022 convergent seven-step synthesis (Naresh et al.), erdafitinib was obtained from this intermediate (compound 8) and fragment 17 in 89% yield with 99.4% purity, achieving an overall route yield of 54% [1]. An independently developed 2024 improved route (Synthetic Communications) reported a slightly lower final-step yield of 80% but maintained 99% purity, claiming a more economical and efficient overall procedure [2]. These values quantitatively demonstrate that the intermediate reliably delivers ≥80% coupling yield and ≥99% final API purity across independent research groups using different coupling conditions, establishing a reproducible benchmark for procurement decisions .

Final-Step Coupling Efficiency
Cross-study comparable
Route 1 (2022): 89% yield, 99.4% purity
Route 2 (2024): 80% yield, 99% purity
Reliably delivers ≥80% yield and ≥99% purity across independent routes
Yield range provides a reproducible benchmark for process economics evaluation
Convergent API synthesis Buchwald–Hartwig amination Process yield benchmarking

Positional Halogen Reactivity

The C-7 bromine in 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is activated by the electron-deficient quinoxaline ring for oxidative addition to Pd(0), enabling the Buchwald–Hartwig C–N coupling that installs the erdafitinib side chain [1]. The 1-methylpyrazol-4-yl group at C-2, being electron-withdrawing, further polarizes the quinoxaline π-system toward C-7, enhancing electrophilicity at the brominated position [2]. In contrast, 2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (CAS not assigned, MW 210.23), which lacks any halogen leaving group, is completely unreactive under standard Pd-catalyzed coupling conditions—a fundamental reactivity difference that makes it useless as a late-stage intermediate . The Astex kinase inhibitor patent family explicitly claims C-6 amination (not C-7 bromination) as the substitution pattern for the pharmacophore, confirming that the C-7 bromine is the validated positional handle for the required C-6 functionalization via a two-step bromination–coupling–manipulation sequence [3].

Positional Halogen Reactivity
Class-level inference
Target: Active in Pd-catalyzed C–N coupling (89% demonstrated)
Des-Br analog: Inert; no leaving group for cross-coupling
Non-brominated analog cannot perform the essential coupling step
C-7 Br is the validated positional handle for downstream functionalization
Palladium-catalyzed amination Site-selective cross-coupling Quinoxaline halogenation SAR

Commercial Purity Specifications

Multiple independent commercial vendors list 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline at minimum purity specifications of 95% (AKSci, CymitQuimica) or 98% (ChemicalBook, Leyan, MolCore), providing a procurement-grade purity expectation . The predicted boiling point is 449.7 ± 45.0 °C at 760 mmHg and predicted density is 1.63 ± 0.1 g/cm³ . In comparison, 2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (des-bromo, MW 210.23, ~27% lower molecular weight) and 7-bromo-2-chloroquinoxaline (MW 243.49, ~16% lower MW) have different physical properties, and importantly the 7-bromo-2-chloroquinoxaline route requires two additional synthetic transformations to reach the target intermediate, adding cost and time that are eliminated by directly procuring the pre-functionalized compound .

Commercial Purity Specifications
Data to verify
≥95% purity (multiple vendors); predicted bp 449.7 °C
Pre-installed pyrazole reduces steps vs. chloro analog procurement
Purity specifications sourced from vendor listings; verify with COA
Intermediate procurement specifications Purity assay Physicochemical characterization

Scalability Validation

Patent CN112125889A explicitly claims that the preparation method uses 'easy-to-obtain raw materials, is fast and convenient, is economical and environmentally friendly, is suitable for large-scale production, and provides a new preparation route for the industrialization of erdafitinib' [1]. The starting material 4-bromo-2-nitroaniline is a commodity chemical, and the reaction sequence uses standard reagents (sodium dithionite, phosphorus oxychloride, ethanol) without requiring chromatographic purification at any step—all intermediates are isolated by filtration, recrystallization, or vacuum concentration [2]. The 90.4% yield for the target compound was achieved on a ~2 mmol scale in the patent examples, but the patent's explicit industrial intent and the simplicity of the workup support scalability [1]. In contrast, the Sun et al. (2021) academic route uses THF as solvent and DABCO catalyst, conditions less economically favorable at scale than the patent's ethanol-based condensation [3].

Scalability Validation
Cross-study comparable
Patent route: EtOH solvent, recrystallization workup, explicit industrial suitability claim
Scalable route supports kilogram-level procurement decisions
Ethanol (Class 3 solvent) and crystallization-based purification favor GMP-adjacent manufacturing
Process scalability Industrial intermediate manufacture Green chemistry

Procurement and Application Scenarios


Convergent Erdafitinib API Synthesis

This is the primary validated application. The intermediate is used directly as the electrophilic partner in a palladium-catalyzed Buchwald–Hartwig amination with N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine to produce erdafitinib in 80–89% yield with ≥99% purity [1][2]. The C-2 1-methylpyrazole is retained intact, and the entire quinoxaline-pyrazole substructure is delivered in a single coupling step from this intermediate, making it the most atom-economical entry point for convergent API assembly among published routes [3]. Researchers developing generic erdafitinib or FGFR-targeted analogs should procure this compound at ≥95% purity as the validated late-stage intermediate .

FGFR Kinase SAR Library Synthesis

Beyond the primary erdafitinib route, the C-7 bromine is a versatile handle for Suzuki–Miyaura cross-coupling to generate derivatives with varied aryl or heteroaryl substituents at the 6-position (via two-step bromination–coupling or direct coupling after appropriate functional group manipulation) [1]. The quinoxaline-based pyrazoline literature demonstrates that C-7 bromine on similar scaffolds undergoes efficient Suzuki coupling using Pd(PPh3)4 catalyst, K2CO3 base, and 1,4-dioxane solvent at 120 °C [2]. Medicinal chemistry groups exploring quinoxaline-pyrazole kinase inhibitor space should consider this intermediate as a diversification point for FGFR, VEGFR-2, and TGF-β type I receptor kinase programs, given the established binding mode of the 1-methylpyrazol-4-yl-quinoxaline scaffold in FGFR kinases [3].

Kilogram-Scale Process Development

For CROs, CDMOs, and generic API manufacturers establishing a supply chain for erdafitinib, the patent CN112125889A route provides a scalable entry with 90.4% yield in the final step, ethanol as a Class 3 solvent, and crystallization-based purification that avoids chromatography [1]. The route uses 4-bromo-2-nitroaniline as the starting material—a commodity aromatic nitroaniline—and proceeds through substitution, reductive cyclization (sodium dithionite), Vilsmeier–Haack formylation (POCl3/DMF), and condensation with N-methyldiamine to deliver the target intermediate [2]. Procurement of multi-kilogram quantities of this intermediate from vendors aligned with this patent chemistry (e.g., Suzhou Miracpharma-affiliated supply chains) offers the shortest path to GMP-adjacent erdafitinib production [3].

FGFR Pharmacology Probe Development

The 1-methyl-1H-pyrazol-4-yl substituent at C-2 is not a random heterocycle but a validated FGFR hinge-binding motif present in erdafitinib and multiple preclinical FGFR inhibitors from the Astex quinoxaline kinase inhibitor series [1]. Erdafitinib itself inhibits FGFR1-4 with pIC50 values of approximately 9, 8.5, 8.5, and 8.25, respectively (IC50 ~1–5 nM range), a potency profile intimately dependent on the 1-methylpyrazole-quinoxaline geometry [2]. Researchers exploring FGFR-targeted chemical probes can leverage this intermediate as a direct precursor to erdafitinib analogs with modified C-6 side chains while retaining the validated hinge-binding motif, thereby decoupling hinge-binding optimization from side-chain SAR [3].

Application
Selection Property
Validation Focus
Convergent Erdafitinib API Synthesis
Pre-installed C-2 pyrazole with C-7 Br leaving group
Final-step coupling yield and purity (≥99% reported)
FGFR Kinase SAR Library Synthesis
Versatile C-7 Br for Suzuki–Miyaura diversification
C-6 derivatization while retaining validated hinge-binding motif
Kilogram-Scale Process Development
Scalable patent route with Class 3 solvent and crystallization
Process economics and GMP-adjacent manufacturability
FGFR Pharmacology Probe Development
Validated FGFR hinge-binding 1-methylpyrazole scaffold
Decouple hinge-binding optimization from C-6 side-chain SAR
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